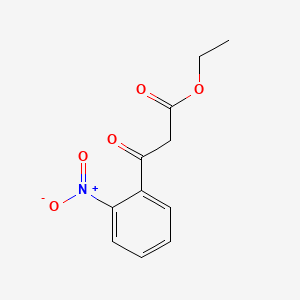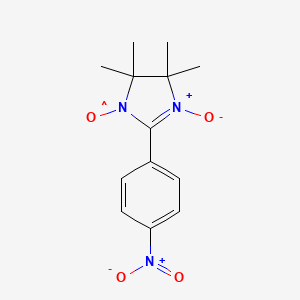
2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl
Übersicht
Beschreibung
2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl (NO-TEMPO) is a spin-trapping agent and a nitroxide radical. NO-TEMPO is used in a variety of scientific research applications, including the study of free radical biology and biochemistry. It is a powerful tool for understanding the mechanisms of action of free radicals, their biochemical and physiological effects, and the advantages and limitations of laboratory experiments. NO-TEMPO is also used to study the effects of oxidative stress and to investigate the role of nitric oxide in various biological processes.
Wissenschaftliche Forschungsanwendungen
- Scientific Field : Chemistry, specifically Catalysis and Nanotechnology .
- Summary of Application : The compound is used in the catalytic reduction of 4-nitrophenol (4-NP), a process that has become a benchmark reaction to assess the activity of nanostructured materials .
- Methods of Application : The reduction of 4-NP is performed using various synthesized efficient catalytic nanostructured materials . The reaction is monitored using UV–visible spectroscopic techniques, allowing for easy measurement of kinetic parameters .
- Results or Outcomes : The reduction of 4-NP is considered a universally accepted model catalytic reaction due to the ease of measurement of kinetic parameters . The review discusses various aspects of this model catalytic reduction related to thermodynamics parameters .
Catalytic Reduction of 4-Nitrophenol
Free Radical Research
- Scientific Field : Physics and Chemistry, specifically Magnetism and Organic Chemistry .
- Summary of Application : The compound is used in the study of organic radical magnets . These are materials that exhibit magnetism due to the presence of unpaired electrons in organic molecules .
- Scientific Field : Medicine, specifically Pulmonology .
- Summary of Application : The compound could potentially be used in breathomics, a non-invasive method for diagnosing asthma by analyzing exhaled breath . This approach is particularly important in pediatric asthma due to the increasing concern in this population .
- Methods of Application : Breathomics involves the use of non-invasive methods for diagnosing asthma by analyzing exhaled breath . The specific methods of application in this field are not detailed in the available resources.
- Results or Outcomes : The review highlights the moderate to reasonable predictive accuracy of exhaled breath volatile organic compounds (VOCs) breathomics in childhood asthma . However, it acknowledges that this field is still in its nascent stage of development, with particularly limited data available for Asian populations .
Organic Radical Magnets
Breathomics in Pediatric Asthma
- Scientific Field : Physics and Chemistry, specifically Magnetism and Organic Chemistry .
- Summary of Application : The compound is used in the study of organic radical magnets . These are materials that exhibit magnetism due to the presence of unpaired electrons in organic molecules .
- Scientific Field : Medicine, specifically Pulmonology .
- Summary of Application : The compound could potentially be used in breathomics, a non-invasive method for diagnosing asthma by analyzing exhaled breath . This approach is particularly important in pediatric asthma due to the increasing concern in this population .
- Methods of Application : Breathomics involves the use of non-invasive methods for diagnosing asthma by analyzing exhaled breath . The specific methods of application in this field are not detailed in the available resources.
- Results or Outcomes : The review highlights the moderate to reasonable predictive accuracy of exhaled breath volatile organic compounds (VOCs) breathomics in childhood asthma . However, it acknowledges that this field is still in its nascent stage of development, with particularly limited data available for Asian populations .
Organic Radical Magnets
Breathomics in Pediatric Asthma
Eigenschaften
InChI |
InChI=1S/C13H16N3O4/c1-12(2)13(3,4)15(18)11(14(12)17)9-5-7-10(8-6-9)16(19)20/h5-8H,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNMZQREQCFTOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C([N+](=C(N1[O])C2=CC=C(C=C2)[N+](=O)[O-])[O-])(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457352 | |
| Record name | p-NPNN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl | |
CAS RN |
38582-73-9 | |
| Record name | p-NPNN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





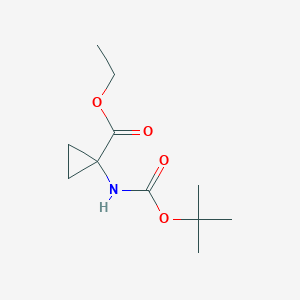
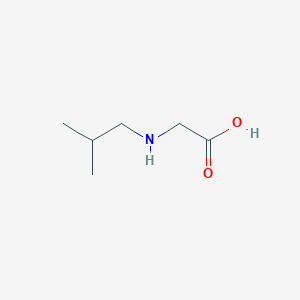
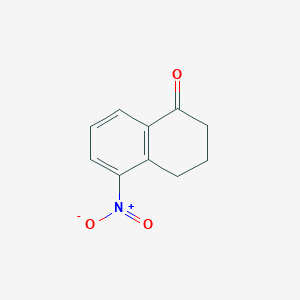

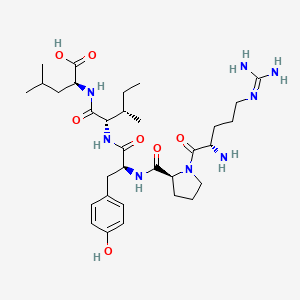
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1588802.png)



